(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid

Peptide synthesis Orthogonal protecting group strategy Solid-phase synthesis

(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid, commonly referred to as N-tosyl-L-leucine or Ts-Leu-OH, is an N-sulfonylated derivative of the proteinogenic amino acid L-leucine belonging to the sulfonamide class. The compound bears a p-toluenesulfonyl (tosyl) protecting group on the α-amino group, yielding a well-defined chiral building block (C₁₃H₁₉NO₄S, MW 285.36, mp 112–117 °C) that is commercially available at ≥95% purity.

Molecular Formula C13H19NO4S
Molecular Weight 285.36
CAS No. 1220-80-0
Cat. No. B2639742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid
CAS1220-80-0
Molecular FormulaC13H19NO4S
Molecular Weight285.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)/t12-/m0/s1
InChIKeyDNBHSCLUHQKGMD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Tosyl-L-leucine (CAS 1220-80-0) – Compound Identity, Class, and Procurement-Relevant Characteristics


(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid, commonly referred to as N-tosyl-L-leucine or Ts-Leu-OH, is an N-sulfonylated derivative of the proteinogenic amino acid L-leucine belonging to the sulfonamide class . The compound bears a p-toluenesulfonyl (tosyl) protecting group on the α-amino group, yielding a well-defined chiral building block (C₁₃H₁₉NO₄S, MW 285.36, mp 112–117 °C) that is commercially available at ≥95% purity . It functions as a protected amino acid for peptide synthesis, a ligand precursor for asymmetric metal catalysts, and a reversible competitive inhibitor of aminopeptidases [1].

N-Tosyl-L-leucine (CAS 1220-80-0) – Why In-Class Analogs Cannot Be Interchanged Without Performance Consequence


Although N-tosyl-L-leucine is one member of the broader N-protected amino acid family, its substitution behavior is fundamentally governed by the combination of the tosyl protecting group and the leucine side chain. The tosyl group imparts orthogonal acid stability relative to Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, remaining intact under conditions that quantitatively cleave these alternatives (e.g., TFA for Boc, H₂/Pd for Cbz) . Conversely, the isobutyl side chain of leucine provides distinct steric and lipophilic properties compared to other N-tosyl amino acids (e.g., N-tosyl-L-valine, N-tosyl-L-phenylalanine), which directly impacts enantioselectivity in asymmetric catalysis and biological activity of derived prodrugs [1][2]. Generic substitution without accounting for these orthogonal stability requirements and structure-dependent performance differences leads to failed deprotection schemes or diminished catalytic and biological outcomes.

N-Tosyl-L-leucine (CAS 1220-80-0) – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


N-Tosyl-L-leucine Acid Stability vs. Boc- and Cbz-Protected Leucine: Orthogonal Deprotection Compatibility

The tosyl protecting group on N-tosyl-L-leucine exhibits marked resistance to acidic and hydrogenolytic conditions that quantitatively remove Boc and Cbz groups respectively. Specifically, the tosyl group withstands trifluoroacetic acid (TFA), HCl, saponification (aqueous alkali), and catalytic hydrogenation (H₂/Pd), whereas Boc is cleaved by 50–95% TFA within minutes to hours and Cbz is removed by H₂/Pd-catalyzed hydrogenolysis [1]. Removal of the tosyl group requires strong reducing agents (Na/naphthalene, Na/NH₃(l), Li/NH₃(l)) or superacids (anhydrous HF, trifluoromethanesulfonic acid) . This orthogonal stability profile makes N-tosyl-L-leucine the protecting group of choice when a synthetic sequence demands an N-protected amino acid that must survive iterative acidic or hydrogenolytic steps that would destroy Boc or Cbz intermediates.

Peptide synthesis Orthogonal protecting group strategy Solid-phase synthesis

N-Tosyl-L-leucine Derived Diazomethyl Ketone: Superior Antitumor Activity Among N-Tosyl Amino Acid Series in Ehrlich Ascites Carcinoma

In a systematic comparative study of N-tosyl amino acid derivatives, the diazomethyl ketone analog prepared from N-tosyl-L-leucine was identified as one of the most active compounds in the Ehrlich ascites carcinoma screen in mice [1]. Specifically, N-tosyl diazomethyl ketone analogs derived from glycine, L-leucine, and L-proline constituted the top-tier active subset of the entire evaluated series, whereas the chloromethyl ketone series showed a different structure-activity profile with glycine, L-alanine, β-alanine, L-valine, and 6-(N-tosylamino)caproic acid derivatives being most potent [1]. This demonstrates that the combination of the tosyl-leucine scaffold with a diazomethyl ketone warhead yields uniquely favorable antitumor activity compared to other N-tosyl amino acid–diazomethyl ketone combinations and compared to the chloromethyl ketone analog of the same amino acid.

Antitumor prodrugs Diazomethyl ketones Ehrlich ascites carcinoma

N-Tosyl-L-leucine–Ti(IV) Complex as Asymmetric Diels-Alder Catalyst: Enantioselectivity Comparison Across N-Tosyl Amino Acid Ligands

Titanium(IV) complexes derived from N-tosyl-L-leucine were directly compared with complexes of N-tosyl-L-valine, N-tosyl-L-phenylalanine, N-tosyl-L-isoleucine, and N-tosyl-L-proline as catalysts for the model Diels-Alder reaction of cyclopentadiene with methyl acrylate [1]. The study further compared these tosyl-based ligands against their 1-naphthalenesulfonyl counterparts. The naphthalenesulfonyl-amino acid–Ti complexes consistently outperformed the tosyl-amino acid–Ti complexes in enantioselectivity, with the optimal system (1-naphthalenesulfonyl-L-isoleucine : Ti = 2:1) achieving 56% ee [1]. In a related study employing sulfonylated amino acid titanium chelates (including L-leucine) for the Diels-Alder reaction of N-acryloyl-1,3-oxazolidin-2-one with cyclopentadiene, ee values ranged from 48.1% to 78.2% across the amino acid series, and immobilization on a polymer support elevated ee to 82.8%–84.5% [2]. This establishes N-tosyl-L-leucine as a competent but not best-in-class chiral ligand within the tosyl-amino acid family, with its performance being amino-acid-side-chain-dependent and improvable through polymer support strategies.

Asymmetric catalysis Diels-Alder cycloaddition Chiral titanium complexes

Well-Defined Cu(II)–N-Tosyl-L-leucinate Complexes: Structural Characterization and pH-Dependent Speciation for Coordination Chemistry Applications

The interaction of N-tosyl-L-leucine with Cu(II) ions in aqueous-methanolic solution has been quantitatively characterized, yielding two isolable complexes: Cu(tsleuO)₂·4H₂O and Na₂[Cu(tsleuNO)₂(H₂O)]·2H₂O·CH₃OH, where tsleuO = N-tosyl-L-leucinate(1−) and tsleuNO = N-tosyl-L-leucinate(2−) [1]. Potentiometric and spectroscopic data confirmed that the first complex is stable up to pH ≈ 5 while the second forms above pH ≈ 8 [1]. Single-crystal X-ray diffraction established that the Cu(tsleuO)₂·4H₂O complex crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 16.775(2), b = 11.914(2), c = 9.053(2) Å, β = 100.54(1)° [1]. The tosyl group's electron-withdrawing character modulates the carboxylate coordination mode, distinguishing this system from Cu(II) complexes of N-acetyl- or N-benzoyl-amino acids where amide deprotonation dominates [1].

Coordination chemistry Copper(II) complexes N-protected amino acid ligands

Aminopeptidase Inhibition by N-Tosyl-L-leucine: Competitive, Reversible Mechanism with Defined but Modest Potency vs. Clinical Aminopeptidase Inhibitors

N-Tosyl-L-leucine (as (2S)-4-Methyl-2-(4-methylbenzenesulfonamido)pentanoic acid) is documented as an inhibitor of aminopeptidases, including pancreatic aminopeptidases A, B, C, and D, acting via a reversible, competitive mechanism by binding to the enzyme active site . The compound exhibits high inhibitory effect on aminopeptidases in vitro; however, the concentration required for effective inhibition exceeds typical therapeutic levels, precluding direct pharmaceutical use of the free acid without further derivatization . For context, the clinical aminopeptidase inhibitor bestatin (ubenimex) exhibits IC₅₀ values of approximately 0.5–10 μM against various aminopeptidase isoforms [1], while tosedostat (CHR2797) shows IC₅₀ values of 100–220 nM against LAP, PuSA, and APN . Although a direct head-to-head Ki comparison under identical assay conditions is not available, the reported requirement for 'higher than therapeutic' concentrations places N-tosyl-L-leucine below bestatin and tosedostat in potency, positioning it as a tool compound scaffold rather than a drug candidate.

Aminopeptidase inhibition Protease inhibitor Enzyme kinetics

N-Tosyl-L-leucine (CAS 1220-80-0) – Evidence-Backed Research and Industrial Application Scenarios


Orthogonal Solid-Phase Peptide Synthesis Requiring Iterative Acidic Deprotection Steps

In solid-phase peptide synthesis (SPPS) protocols employing Boc-chemistry or mixed Boc/Fmoc strategies, N-tosyl-L-leucine serves as an N-terminal building block whose tosyl group remains intact through repeated TFA-mediated Boc deprotection cycles. This orthogonality—documented by the tosyl group's stability to TFA, HCl, saponification, and catalytic hydrogenolysis—enables sequential peptide chain elongation without premature loss of the N-terminal protecting group [1]. Final tosyl removal is accomplished with Na/NH₃(l) or HF, releasing the free N-terminal amine for subsequent coupling or cyclization. This scenario is directly supported by the protecting group stability evidence in Section 3, Evidence Item 1.

Precursor for Antitumor Diazomethyl Ketone Prodrugs Targeting the Ehrlich Ascites Carcinoma Phenotype

N-Tosyl-L-leucine is the starting material of choice for synthesizing the N-tosyl-L-leucine diazomethyl ketone, which was experimentally demonstrated to rank among the most active compounds in the N-tosyl diazomethyl ketone series against Ehrlich ascites carcinoma in mice . Researchers developing amino-acid-derived antitumor warheads should prioritize the L-leucine scaffold when employing the diazomethyl ketone electrophile, as the glycine and L-proline analogs performed comparably but the L-valine and L-alanine chloromethyl ketones were only potent in the chloromethyl ketone series—indicating a scaffold–warhead pairing specificity . This scenario is grounded in Section 3, Evidence Item 2.

Chiral Ligand Platform for Ti(IV)-Catalyzed Asymmetric Diels-Alder Reaction Development

N-Tosyl-L-leucine can be converted to its Ti(IV) complex and evaluated as a chiral Lewis acid catalyst for enantioselective Diels-Alder cycloadditions. The established performance range for sulfonylated amino acid–Ti catalysts (48.1%–78.2% ee homogeneous; 82.8%–84.5% ee polymer-supported) provides a benchmark for method development [1]. Users should note that naphthalenesulfonyl derivatives systematically outperform tosyl derivatives in this reaction manifold, so N-tosyl-L-leucine is best suited for exploratory ligand screening and polymer-immobilization studies rather than for achieving maximum enantioselectivity . This scenario directly follows from Section 3, Evidence Item 3.

Copper(II) Coordination Chemistry and Metallodrug Design Using a Crystallographically Characterized N-Protected Amino Acid Ligand

For inorganic chemists synthesizing Cu(II) complexes with predictable carboxylate-primary coordination modes, N-tosyl-L-leucine offers a structurally validated ligand whose Cu(II) complexes have been isolated as single crystals and characterized by X-ray diffraction (monoclinic P2₁, a = 16.775, b = 11.914, c = 9.053 Å, β = 100.54°) . The pH-dependent speciation (Cu(tsleuO)₂·4H₂O below pH 5; Na₂[Cu(tsleuNO)₂(H₂O)]·2H₂O·CH₃OH above pH 8) provides controllable complex formation for applications in bioinorganic model studies or metallodrug candidate synthesis . This scenario is derived from Section 3, Evidence Item 4.

Quote Request

Request a Quote for (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.